molecular formula C11H15NO4 B12848243 (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid

(S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid

Cat. No.: B12848243
M. Wt: 225.24 g/mol
InChI Key: ITSCOEWJLBLPCK-VIFPVBQESA-N
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Description

(S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and an appropriate amino acid precursor.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,5-dimethoxybenzaldehyde with an amino acid derivative under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

(S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxy groups on the phenyl ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    (S)-3-Amino-3-phenylpropanoic acid: Lacks the methoxy groups, resulting in different chemical properties and biological activity.

    (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups at different positions, affecting its reactivity and interactions.

Uniqueness: (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical behavior and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

ITSCOEWJLBLPCK-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H](CC(=O)O)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC(=O)O)N

Origin of Product

United States

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